2-cyclopropyl-5-fluoroaniline hydrochloride
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
2551116-17-5 |
|---|---|
Molecular Formula |
C9H11ClFN |
Molecular Weight |
187.64 g/mol |
IUPAC Name |
2-cyclopropyl-5-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C9H10FN.ClH/c10-7-3-4-8(6-1-2-6)9(11)5-7;/h3-6H,1-2,11H2;1H |
InChI Key |
UNXADQCEQIBPEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Contextualization Within Contemporary Organic and Medicinal Chemistry Research
2-Cyclopropyl-5-fluoroaniline (B1432616) hydrochloride serves as a key intermediate or building block in the synthesis of more complex molecules. enamine.net Its significance is best understood by examining its constituent parts: a substituted aniline (B41778) core, a cyclopropyl (B3062369) group, and a fluorine atom. This specific combination of motifs is highly sought after in drug discovery and materials science.
Substituted anilines are a foundational class of compounds in organic chemistry, acting as precursors for a vast array of pharmaceuticals, agrochemicals, and dyes. The presence of the fluorine atom and the cyclopropyl group on the aniline ring provides chemists with tools to fine-tune the properties of target molecules. Fluorine, with its high electronegativity, can significantly alter a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. mdpi.com The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic profile of drug candidates. mdpi.com
Simultaneously, the cyclopropyl group offers a rigid, three-membered ring structure. This conformational constraint can lock a molecule into a bioactive shape, leading to more favorable binding with enzymes or receptors and thereby increasing potency. The unique electronic properties of the cyclopropyl ring can also contribute to improved metabolic stability.
Historical Development of Substituted Anilines and Cyclopropyl Containing Motifs in Synthetic Chemistry
The history of substituted anilines is deeply rooted in the 19th-century synthetic dye industry. The discovery of mauveine by William Henry Perkin in 1856, derived from aniline (B41778), marked the birth of this industry and established anilines as indispensable industrial intermediates. Since then, the methods for synthesizing substituted anilines have evolved dramatically, moving from classical methods like the reduction of nitroarenes to modern palladium-catalyzed cross-coupling reactions, which allow for precise and varied substitutions. researchgate.net
The integration of cyclopropyl (B3062369) groups into molecular architecture has a more recent history, gaining significant traction in the latter half of the 20th century as its benefits in medicinal chemistry became more apparent. Initially viewed as a reactive and somewhat unstable ring system, synthetic chemists developed robust methods for its introduction and manipulation. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have enabled the efficient coupling of cyclopropylamine (B47189) with aryl halides, providing a direct route to N-arylcyclopropylamines. researchgate.net The development of such synthetic methodologies has made complex building blocks like 2-cyclopropyl-5-fluoroaniline (B1432616) more accessible for research and development.
Overview of Key Research Domains Utilizing 2 Cyclopropyl 5 Fluoroaniline Hydrochloride As a Chemical Entity
As a specialized building block, 2-cyclopropyl-5-fluoroaniline (B1432616) hydrochloride is primarily utilized in research domains focused on the discovery of new bioactive compounds. Its structure is indicative of its application in the synthesis of inhibitors, agonists, or modulators of various biological targets. While specific research citing this exact hydrochloride salt is specialized, the core structure is relevant to several key areas:
Pharmaceutical Development: The combination of the fluoroaniline (B8554772) and cyclopropyl (B3062369) moieties makes this compound an attractive starting material for creating novel drug candidates. For example, similar fluorinated and cyclopropyl-containing structures have been investigated for their potential as selective serotonin (B10506) receptor agonists for central nervous system disorders. nih.gov The compound serves as a scaffold to which other chemical groups can be added to build a molecule designed to interact with a specific biological target.
Agrochemical Research: The principles of medicinal chemistry also apply to the development of new pesticides and herbicides. The metabolic stability and target affinity conferred by the fluorine and cyclopropyl groups are desirable traits for creating effective and selective agrochemicals.
Materials Science: Substituted anilines are precursors to polymers and other advanced materials. The specific substitutions on 2-cyclopropyl-5-fluoroaniline could be exploited to create materials with tailored electronic or physical properties.
The compound is typically used in multi-step synthetic pathways where the aniline (B41778) nitrogen is transformed into other functional groups or used as a nucleophile to form new bonds, building up molecular complexity step by step.
Data Tables
Table 1: Physicochemical Properties
| Property | Value |
| Compound Name | 2-Cyclopropyl-5-fluoroaniline hydrochloride |
| CAS Number | 2551116-17-5 |
| Molecular Formula | C₉H₁₁ClFN |
| Molecular Weight | 187.64 g/mol |
| Compound Name (Free Base) | 2-Cyclopropyl-5-fluoroaniline |
| CAS Number (Free Base) | 1538364-89-4 |
| Molecular Formula (Free Base) | C₉H₁₀FN |
| Molecular Weight (Free Base) | 151.18 g/mol |
| Topological Polar Surface Area | 26 Ų |
| Hydrogen Bond Acceptor Count | 2 |
| Complexity | 145 |
Data sourced from publicly available chemical databases. Properties for Topological Polar Surface Area, Hydrogen Bond Acceptor Count, and Complexity correspond to the free base form. guidechem.combldpharm.com
Synthetic Methodologies for this compound: A Comprehensive Overview
The synthesis of this compound, a valuable substituted aniline derivative, involves a multi-step process requiring careful strategic planning. The construction of this molecule hinges on the effective formation of a fluorinated aniline precursor, the introduction of a sterically demanding cyclopropyl group onto the aromatic ring, and the final conversion to the target aniline, followed by salt formation. This article delineates the primary synthetic strategies and methodologies employed in the preparation of this compound, focusing on the key chemical transformations involved.
Role As a Key Synthetic Building Block in Advanced Organic Synthesis
Precursor for Complex Fluorinated Aromatic Scaffolds
The structure of 2-cyclopropyl-5-fluoroaniline (B1432616) hydrochloride is primed for elaboration into more complex molecular frameworks. The primary amino group on the aromatic ring is a versatile handle for a wide range of chemical transformations. It can readily undergo reactions such as diazotization, acylation, and various metal-catalyzed cross-coupling reactions. These transformations allow for the construction of larger, polyfunctional aromatic and heteroaromatic systems.
The fluorine and cyclopropyl (B3062369) substituents are generally stable under many reaction conditions, ensuring they are incorporated into the final complex scaffold. The presence of fluorine, a highly electronegative atom, significantly influences the electronic properties of the aromatic ring, affecting its reactivity and the pKa of the aniline (B41778) group. This electronic modulation can be harnessed to direct the course of subsequent synthetic steps, enabling the regioselective synthesis of intricate fluorinated compounds. The cyclopropyl group introduces a three-dimensional, conformationally restricted element, which is often sought after in the design of bioactive molecules to enhance binding affinity to biological targets.
Applications in the Synthesis of Biologically Relevant Molecular Architectures
The distinct combination of the fluoro, cyclopropyl, and aniline moieties makes this compound a favored building block for synthesizing molecules with significant biological activity.
Heterocyclic compounds are a cornerstone of pharmaceutical chemistry, with a vast number of approved drugs featuring these structural motifs. unipa.itmdpi.com 2-Cyclopropyl-5-fluoroaniline hydrochloride is an ideal precursor for creating substituted fluorinated heterocycles. The aniline functionality can participate in various cyclization reactions to form nitrogen-containing rings. For instance, through condensation reactions with dicarbonyl compounds or their equivalents, it can be used to construct quinoline, pyrazole, or other heterocyclic cores. The fluorine atom and cyclopropyl group become integral parts of the final heterocyclic system, imparting their unique properties to the new molecule. The incorporation of fluorine, in particular, can enhance metabolic stability and membrane permeability in the resulting heterocyclic drugs. unipa.itmdpi.com
Protein kinases are critical enzymes that regulate a multitude of cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.uk Consequently, kinase inhibitors are a major class of therapeutic agents. ed.ac.uk Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme, which often involves forming specific hydrogen bonds and hydrophobic interactions.
The 2-cyclopropyl-5-fluoroaniline scaffold is highly valuable in the design of such inhibitors. The fluorine atom can act as a hydrogen bond acceptor, interacting with amino acid residues in the kinase active site. This can lead to enhanced binding affinity and selectivity. The compact and rigid cyclopropyl group can fit into hydrophobic pockets within the enzyme, providing a favorable entropic contribution to binding and potentially improving the compound's metabolic profile. By serving as a foundational piece for building more elaborate structures, this aniline derivative enables the synthesis of potent and selective fluorinated kinase inhibitors.
One of the most significant applications of anilines bearing a cyclopropyl group is in the synthesis of quinolone and fluoroquinolone antibiotics. nih.gov These synthetic antibacterial agents function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. mdpi.com The N-1 substituent of the quinolone core is crucial for potency and the spectrum of activity, and a cyclopropyl group at this position has been found to be highly effective.
This compound serves as a key precursor to the core structure of several potent fluoroquinolone antibiotics. The synthesis typically involves a cyclization reaction, such as the Gould-Jacobs reaction, to form the bicyclic quinolone ring system. The fluorine atom at what becomes the C-6 position of the quinolone is known to significantly enhance antibacterial activity. nih.govmdpi.com Therefore, this starting material provides two of the key structural features—the N-1 cyclopropyl group and a fluorine atom on the aromatic ring—required for high antibacterial potency.
| Synthetic Target Class | Role of this compound | Key Moieties Contributed |
| Novel Heterocyclic Systems | Serves as a foundational aromatic amine for cyclization reactions. | Fluorinated aromatic ring, Cyclopropyl group |
| Fluorinated Kinase Inhibitors | Provides a core fragment for building inhibitors that target the ATP-binding site. | Fluorine (for H-bonding), Cyclopropyl group (for hydrophobic interaction) |
| Quinolone Antibiotics | Acts as a key precursor for constructing the bicyclic quinolone core. | N-1 Cyclopropyl group, C-6 Fluoro substituent |
Design and Synthesis of Fluorinated Bioisosteres and Analogs
Bioisosterism is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve the molecule's pharmacological profile. nih.gov this compound is an excellent tool for creating fluorinated bioisosteres and analogs.
Fluorine is often used as a bioisostere for hydrogen. nih.gov While similar in size, its high electronegativity can profoundly alter a molecule's properties, including its acidity/basicity (pKa), metabolic stability (by blocking sites of oxidation), and binding interactions. u-tokyo.ac.jp The introduction of fluorine can lead to more potent and metabolically robust drug candidates. nih.gov
The cyclopropyl group can be considered a bioisostere for other small alkyl groups or even unsaturated moieties. Its rigid, three-membered ring structure introduces conformational constraint, which can lock a molecule into its most active conformation for binding to a biological target, thereby enhancing potency. nih.gov
By utilizing this compound in synthesis, medicinal chemists can systematically create a series of analogs where the combined effects of the fluorine atom and the cyclopropyl group are explored. This allows for the fine-tuning of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately leading to the development of superior therapeutic agents.
Mechanistic Insights and Theoretical Investigations
Electronic and Steric Influence of Cyclopropyl (B3062369) and Fluoro Substituents on Aromatic Systems
The chemical and physical properties of an aromatic system like aniline (B41778) are significantly modulated by the nature of its substituents. In 2-cyclopropyl-5-fluoroaniline (B1432616), both the cyclopropyl group and the fluorine atom exert distinct electronic and steric effects that influence the molecule's reactivity, conformation, and intermolecular interactions.
Cyclopropyl Substituent: The cyclopropyl group is unique in its electronic properties. Due to significant ring strain and the nature of its C-C bonds (described by the Walsh or Coulson-Moffit models), the cyclopropyl group has substantial p-orbital character. wikipedia.org This allows it to act as a good π-electron donor, engaging in conjugation with adjacent π-systems like the aniline ring. wikipedia.orgstackexchange.com This electron-donating capability can stabilize adjacent carbocations through hyperconjugation. wikipedia.org The influence of a cyclopropyl group on an aromatic system is often compared to that of a vinyl or allyl group. stackexchange.com Sterically, the cyclopropyl group is more demanding than a fluorine atom and can influence the conformation of adjacent functional groups, such as the ortho-amino group in this compound. This steric bulk can lead to hindered rotation around the C-N bond. mdpi.com
The interplay of the electron-withdrawing fluorine and the electron-donating cyclopropyl group on the same aniline ring creates a complex electronic environment that influences its chemical behavior, including its basicity and susceptibility to electrophilic or nucleophilic attack.
Mechanistic Pathways of C-F Bond Activation and Functionalization
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation and subsequent functionalization a significant chemical challenge. mdpi.com However, various mechanistic pathways have been developed, primarily involving transition metals, to achieve this transformation in fluoroaromatic compounds.
Transition Metal-Catalyzed Activation: A predominant mechanism for C-F bond activation is oxidative addition to a low-valent transition metal center (e.g., Nickel, Palladium, Platinum). mdpi.comresearchgate.net The process typically involves the coordination of the fluoroaromatic compound to the metal, followed by the insertion of the metal into the C-F bond to form a metal-fluoride and a metal-aryl species. mdpi.comresearchgate.net For instance, a Pd(0) complex can react with a fluoroaromatic to generate a Pd(II) intermediate. mdpi.com The efficiency of this process is influenced by the electronic properties of the aromatic ring; electron-withdrawing groups often facilitate the reaction.
Several distinct pathways for transition metal-mediated C-F activation have been identified:
Direct Oxidative Addition: The metal center directly inserts into the C-F bond via a three-center transition state. acs.org
Phosphine-Assisted Activation: In reactions involving phosphine ligands, the ligand can be directly involved in the C-F bond cleavage. This can occur through a four-center transition state where the fluorine atom is transferred to the phosphorus center. researchgate.netacs.org
β-Fluoride Elimination: In some cases, an initial C-H bond activation can occur at a position ortho to the fluorine, followed by a β-fluoride elimination to generate a benzyne intermediate. nih.gov
Transition Metal-Free Activation: While less common, methods for C-F bond activation without transition metals exist. These can involve strong bases or organolithium reagents, where intramolecular Li---F interactions weaken the C-F bond, making it susceptible to nucleophilic attack. researchgate.net
The functionalization of the C-F bond in a molecule like 2-cyclopropyl-5-fluoroaniline would likely proceed through one of these transition-metal-catalyzed pathways, enabling the replacement of the fluorine atom with other functional groups and providing a route to novel derivatives.
Conformational Analysis of 2-Cyclopropyl-5-fluoroaniline Derivatives
The three-dimensional structure and conformational preferences of 2-cyclopropyl-5-fluoroaniline derivatives are dictated by the rotational barriers around single bonds and the steric and electronic interactions between substituents. The key conformational features involve the orientation of the amino (-NH2) group and the cyclopropyl group relative to the aromatic ring.
Amino Group Conformation: The amino group in aniline is pyramidal, and it can undergo inversion. In ortho-substituted anilines, steric hindrance from the ortho-substituent (the cyclopropyl group in this case) can raise the barrier to this inversion and influence the preferred orientation of the N-H bonds. researchgate.net Steric repulsion between the cyclopropyl group and the amino group may force the amino group to twist out of the plane of the aromatic ring, a phenomenon known as steric inhibition of resonance. This twisting would reduce the overlap between the nitrogen lone pair and the aromatic π-system.
Cyclopropyl Group Conformation: The rotation around the single bond connecting the cyclopropyl ring to the aromatic ring also defines different conformers. Studies on related molecules like cyclopropyl methyl ketone show that specific orientations are energetically favored. uwlax.edu The most stable conformation often aligns the C-C bonds of the cyclopropyl ring relative to the plane of the aromatic system to maximize electronic stabilization (conjugation) while minimizing steric clash. For 2-cyclopropyl-5-fluoroaniline, the preferred conformation would likely be a "bisected" or similar geometry where steric hindrance between the cyclopropyl hydrogens and the ortho-amino group is minimized. The presence of the fluorine atom in the meta position relative to the amino group is not expected to have a major direct steric influence on the conformation of the ortho-substituents, but its electronic effect could subtly alter bond lengths and angles within the ring.
Computational Chemistry Approaches (e.g., DFT Studies, Molecular Modeling) Applied to Fluoroanilines
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the molecular properties of fluoroanilines and their derivatives. researchgate.netchemrxiv.org These theoretical methods allow for the calculation of various electronic and structural parameters that provide deep mechanistic insights. mdpi.com
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like fluoroanilines, DFT calculations can accurately predict a wide range of properties:
Molecular Geometry: Optimization of the molecular structure to find the most stable (lowest energy) conformation, including bond lengths, bond angles, and dihedral angles. researchgate.net
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. chemrxiv.org
Chemical Reactivity Descriptors: DFT can be used to calculate parameters like chemical potential, hardness, and softness, which help predict how a molecule will interact with other reagents. mdpi.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting reaction sites. chemrxiv.org
Spectroscopic Properties: DFT can simulate vibrational (IR) and electronic (UV-Vis) spectra, which can be compared with experimental data to confirm structural assignments. researchgate.net
DFT studies on substituted anilines have been used to understand the effect of halogen substituents on geometrical properties and inversion barriers of the amino group. researchgate.net For 2-cyclopropyl-5-fluoroaniline, DFT could be employed to quantify the electronic push-pull effects of the substituents, map the electrostatic potential, and determine the relative energies of different conformers, providing a detailed theoretical picture of its structure and reactivity.
Interactive Data Table: Calculated Electronic Properties of Aniline Derivatives
This table presents DFT-calculated values for key electronic properties of aniline and related substituted compounds to illustrate the influence of different substituents.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Aniline | -5.12 | -0.15 | 4.97 |
| 3-Fluoroaniline | -5.35 | -0.28 | 5.07 |
| 2-Cyclopropylaniline | -4.98 | -0.09 | 4.89 |
| 2-Cyclopropyl-5-fluoroaniline | -5.21 | -0.22 | 4.99 |
Note: The values in this table are illustrative, based on typical trends observed in DFT calculations for similar structures, and serve to demonstrate the relative electronic effects of the substituents.
Advanced Analytical Methodologies for Structural Characterization in Research
High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13). For 2-cyclopropyl-5-fluoroaniline (B1432616) hydrochloride, the protonated amine group influences the electronic environment of the entire molecule, leading to characteristic shifts in the NMR spectra.
Similarly, the ¹³C NMR spectrum would provide a unique signal for each carbon atom in the molecule. The spectrum would show signals corresponding to the cyclopropyl (B3062369) carbons, the six aromatic carbons (with C-F coupling visible for carbons near the fluorine atom), and no signals in the aliphatic amine region due to the quaternary nature of the anilinium ion.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-cyclopropyl-5-fluoroaniline hydrochloride (Note: These are estimated values; actual experimental values may vary based on solvent and other conditions.)
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| Cyclopropyl CH₂ | 0.6 - 1.2 (m) | Cyclopropyl CH₂ | 5 - 15 |
| Cyclopropyl CH | 1.8 - 2.2 (m) | Cyclopropyl CH | 15 - 25 |
| Aromatic CH (C6-H) | 6.8 - 7.1 (m) | Aromatic C-NH₃⁺ | 125 - 135 |
| Aromatic CH (C4-H) | 6.9 - 7.2 (m) | Aromatic C-Cyclopropyl | 130 - 140 |
| Aromatic CH (C3-H) | 7.0 - 7.3 (m) | Aromatic CH | 110 - 125 (with C-F coupling) |
| Amine NH₃⁺ | 7.5 - 9.0 (br s) | Aromatic C-F | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) |
Mass Spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) in positive mode would be a suitable technique. The analysis would detect the protonated molecule of the free base, [C₉H₁₀FN + H]⁺, corresponding to the loss of HCl. The high-resolution mass spectrum would confirm the elemental composition of this ion. Fragmentation in the mass spectrometer (MS/MS) would likely involve the loss of the cyclopropyl group or other characteristic cleavages of the aniline (B41778) ring, aiding in structural confirmation.
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds like this compound. A reverse-phase HPLC (RP-HPLC) method would be the standard approach. tandfonline.comoup.com This involves a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. Purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks, often using a UV detector set to a wavelength where the aromatic ring strongly absorbs (e.g., 254 nm). thermofisher.com
Table 2: Representative RP-HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Elution | Gradient elution (e.g., 5% B to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) can also be used for purity analysis, particularly for assessing volatile impurities. researchgate.net Since aniline salts are non-volatile, the analysis would typically be performed on the free base form of the compound after neutralization. The sample is vaporized and passed through a column using an inert carrier gas (e.g., helium or nitrogen). ccsknowledge.com Separation is achieved based on the boiling points and polarities of the components. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds. labrulez.com For amines, which can exhibit poor peak shape due to their basicity, specialized columns treated to be more inert are often required. labrulez.com
Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comcarleton.edu This method provides unequivocal proof of structure by mapping electron density to reveal atomic positions, bond lengths, and bond angles with very high precision. nih.gov
For this compound, a successful SCXRD analysis would require growing a suitable single crystal of the material. The resulting data would confirm:
Absolute Structure: Unambiguous confirmation of the connectivity of the atoms, including the positions of the cyclopropyl and fluorine substituents on the aniline ring.
Molecular Geometry: Precise measurement of all bond lengths and angles within the molecule.
Solid-State Conformation: The preferred orientation of the cyclopropyl group relative to the aromatic ring in the crystal lattice.
Intermolecular Interactions: Detailed information on how the molecules pack in the crystal. A key feature would be the characterization of hydrogen bonds between the anilinium (–NH₃⁺) group and the chloride anion (Cl⁻), as well as other potential non-covalent interactions that stabilize the crystal structure. nih.gov
While a published crystal structure for this compound is not currently available, the application of this technique remains the gold standard for absolute structural proof in the solid state. nih.gov
Emerging Research Directions and Future Perspectives
Integration into Sustainable Chemistry Methodologies for Aniline (B41778) Synthesis
The industrial production of anilines has traditionally relied on methods that are energy-intensive and generate significant chemical waste, often involving the reduction of nitroarenes with hydrogen gas at high pressures and temperatures using precious metal catalysts. specchemonline.comresearchgate.net The drive towards greener and more sustainable chemical manufacturing has spurred the development of alternative synthetic routes.
Biocatalysis: One of the most promising avenues for the sustainable synthesis of anilines is the use of biocatalysis. nih.gov Enzymes, such as nitroreductases, offer a highly selective and environmentally benign alternative to traditional metal catalysts. nih.govacs.org These enzymatic reactions can be performed in aqueous media at ambient temperature and pressure, significantly reducing the energy requirements and avoiding the use of hazardous reagents. nih.govacs.org The chemoenzymatic synthesis of anilines, which combines the selectivity of enzymes with chemical steps, is a particularly attractive approach. acs.org For instance, a continuous chemoenzymatic process using an immobilized nitroreductase has been demonstrated for the synthesis of various aniline derivatives, showcasing high yields and selectivity. nih.gov This methodology could be adapted for the synthesis of 2-cyclopropyl-5-fluoroaniline (B1432616), offering a greener pathway from the corresponding nitroaromatic precursor. Furthermore, enzymatic platforms for aniline synthesis through the oxidative amination of cyclohexanones are being developed, providing an alternative biocatalytic route. scilit.comresearchgate.net
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. acs.orgresearchgate.net The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors can lead to higher yields, improved selectivity, and reduced waste. researchgate.net The synthesis of anilines via the hydrogenation of nitroaromatics has been successfully implemented in continuous-flow systems, demonstrating the potential for safer and more efficient production. acs.orgresearchgate.net Integrating the synthesis of 2-cyclopropyl-5-fluoroaniline into a flow process could enhance the safety of handling potentially energetic intermediates and allow for a more streamlined and automated production process.
Green Solvents and Catalysts: The development of novel, microwave-assisted synthetic methods that eliminate the need for organic solvents and transition metal catalysts represents another significant step towards sustainable aniline production. tandfonline.com Such methods, which can produce anilines from activated aryl halides in high yields, offer a more eco-friendly alternative. tandfonline.com Additionally, research into electrochemical methods, where an electrical current drives the reduction of nitroarenes, presents a scalable and potentially renewable energy-powered approach to aniline synthesis. specchemonline.comchemistryworld.com These emerging "green" methodologies hold considerable promise for the future production of 2-cyclopropyl-5-fluoroaniline hydrochloride, aligning its synthesis with the principles of sustainable chemistry.
Exploration of Novel Reactivity Patterns and Synthetic Transformations for 2-Cyclopropyl-5-fluoroaniline
The unique structural features of 2-cyclopropyl-5-fluoroaniline—the strained cyclopropyl (B3062369) ring and the electron-withdrawing fluorine atom—confer upon it a rich and largely unexplored reactivity.
The cyclopropylamine (B47189) motif is a prevalent feature in many biologically active compounds and serves as a versatile synthetic intermediate. longdom.orgchemrxiv.orgnih.gov The inherent ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, providing access to a variety of functionalized products. researchgate.net The presence of the amine and fluoro groups on the aniline ring can influence the regioselectivity and reactivity of these transformations. Research in this area could focus on developing new methods for the stereoselective synthesis of substituted cyclopropylamines, a persistent challenge in organic synthesis. chemrxiv.org
The fluorine atom on the aniline ring significantly influences the molecule's electronic properties and can direct further functionalization. C-H activation and functionalization of anilines is a rapidly developing field. researchgate.net For 2-cyclopropyl-5-fluoroaniline, the selective functionalization of the C-H bonds on the aromatic ring, guided by the existing substituents, could lead to the synthesis of novel and complex molecules. Visible-light photoredox catalysis has emerged as a powerful tool for the C-H alkylation of aniline derivatives, offering a mild and efficient method for forming new carbon-carbon bonds. acs.orgacs.orgprinceton.edu The application of such methods to 2-cyclopropyl-5-fluoroaniline could unlock new synthetic pathways. Furthermore, photoinduced methods for the difluoroalkylation of anilines have been developed, showcasing the potential for further fluorination of the molecule. acs.org
Advanced Materials Science Applications Utilizing Anilines with Cyclopropyl and Fluoro Moieties
Aniline derivatives are fundamental building blocks in materials science, finding applications in polymers, dyes, and organic electronics. The incorporation of cyclopropyl and fluoro groups into the aniline structure can impart unique properties to these materials.
Liquid Crystals: Aniline derivatives are key components in the synthesis of liquid crystals. tandfonline.comnih.govresearchgate.netbohrium.comtcichemicals.com The rigid rod-like structure of many aniline-based molecules allows them to self-assemble into ordered mesophases. The presence of a cyclopropyl group can influence the packing and phase behavior of these materials, while the fluorine atom can affect their dielectric anisotropy and other electro-optical properties. The synthesis and characterization of liquid crystals based on 2-cyclopropyl-5-fluoroaniline could lead to the discovery of new materials with tailored properties for display technologies and other optoelectronic applications.
Polymers and Advanced Coatings: The amine functionality of 2-cyclopropyl-5-fluoroaniline allows for its incorporation into various polymer backbones, such as polyamides and polyimides. The cyclopropyl and fluoro moieties can enhance the thermal stability, mechanical strength, and chemical resistance of these polymers. longdom.org Such materials could find applications as high-performance plastics, specialty coatings, and advanced composites. The unique electronic properties conferred by the fluoro and cyclopropyl groups might also be exploited in the development of novel conductive polymers and organic semiconductors for applications in electronics and photonics.
Development of Novel Catalytic Systems for Targeted Transformations of Fluorinated Anilines
The development of new catalytic systems is crucial for the selective and efficient transformation of fluorinated anilines like 2-cyclopropyl-5-fluoroaniline.
Selective Functionalization: Catalytic systems that enable the selective functionalization of the C-H bonds of fluorinated anilines are of high interest. researchgate.netresearchgate.net This allows for the direct introduction of new functional groups without the need for pre-functionalized starting materials, leading to more atom-economical and efficient synthetic routes. Transition metal catalysts, particularly those based on palladium and copper, have shown promise in the C-H fluorination and fluoroalkylation of arenes. beilstein-journals.orgnih.gov The development of catalysts that can selectively target specific C-H bonds in 2-cyclopropyl-5-fluoroaniline would be a significant advancement.
Hydrodefluorination: While the presence of fluorine is often desirable, the ability to selectively remove it can also be a valuable synthetic tool. Catalytic hydrodefluorination (HDF) of fluoroaromatics allows for the replacement of a fluorine atom with a hydrogen atom. acs.orgacs.orgrsc.orgresearchgate.net This transformation can be useful for late-stage diversification of complex molecules or for the removal of fluorine after it has served its purpose as a directing group. Research into developing more efficient and selective catalysts for HDF, particularly those that can operate under mild conditions, is an active area of investigation.
Enzymatic Transformations: The use of enzymes for the transformation of fluorinated compounds is a growing field. researchgate.net Transaminases, for example, have been shown to catalyze the amination of fluorinated ketones with high stereoselectivity. researchgate.net The development of enzymes that can selectively modify the aniline or cyclopropyl groups of 2-cyclopropyl-5-fluoroaniline could open up new possibilities for the synthesis of chiral and highly functionalized derivatives.
Q & A
Q. What are the optimized synthetic routes for 2-cyclopropyl-5-fluoroaniline hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution followed by reduction and hydrochloride salt formation. Key steps include:
- Nucleophilic substitution : Reacting 5-fluoro-2-nitroaniline with cyclopropanol under acidic conditions (e.g., HCl in ethanol) to introduce the cyclopropyl group .
- Reduction : Converting the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C in methanol) or sodium dithionite .
- Salt formation : Treating the free base with hydrochloric acid in ethanol under reflux .
Optimization Tips : - Solvent choice (ethanol vs. methanol) impacts reaction speed and purity; ethanol minimizes by-products .
- Continuous flow reactors improve scalability and reproducibility in industrial settings .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the cyclopropyl group (δ 0.5–1.5 ppm for cyclopropyl protons) and aromatic fluorine coupling patterns .
- HPLC-MS : Assess purity (>98%) and detect impurities (e.g., unreacted intermediates) .
- X-ray Crystallography : Resolve crystal structure ambiguities, particularly for hydrochloride salt confirmation .
Q. What are the critical stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions : Keep in airtight containers at room temperature (20–25°C) under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation .
- Decomposition Risks : Exposure to moisture or light can degrade the compound; monitor via periodic TLC or HPLC .
Advanced Research Questions
Q. How does the cyclopropyl group influence the compound’s reactivity compared to other substituents (e.g., methyl or methoxy groups)?
Methodological Answer: The cyclopropyl group enhances steric hindrance and electronic effects:
- Steric Effects : Reduces nucleophilic attack on the aromatic ring, as shown in comparative studies with 5-fluoro-2-methylaniline .
- Electronic Effects : The strained cyclopropane ring increases electron density at the aromatic system, altering reaction kinetics in Suzuki couplings or Ullmann reactions .
Experimental Design : Perform DFT calculations to map electron distribution and compare reaction rates with analogs .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles:
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to confirm anticancer activity .
- Impurity Profiling : Use LC-MS to identify bioactive impurities (e.g., residual palladium from synthesis) that may skew results .
- Target Validation : Perform kinase inhibition assays to distinguish direct enzyme inhibition from off-target effects .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like tyrosine kinases; validate with mutagenesis studies .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with fluorine, hydrophobic contacts with cyclopropane) using Schrödinger Suite .
Safety and Handling
Q. What are the carcinogenicity risks associated with prolonged exposure to this compound?
Methodological Answer:
- Risk Mitigation : Classified as a Category 2 carcinogen; use fume hoods, PPE (gloves, lab coats), and monitor airborne particulates via OSHA-compliant sensors .
- Waste Disposal : Neutralize with sodium bicarbonate before incineration at licensed facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
